Regioisomeric Differentiation: Pyrido[4,3-d] vs. Pyrido[3,4-e] Core Topology
The target compound (CAS 2415766-50-4) possesses a pyrido[4,3-d] fusion, whereas the commercially prevalent isomer 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 908553-83-3) features a pyrido[3,4-e] fusion. This positional isomerism relocates the pyridine nitrogen from the 2-position (relative to the triazole bridgehead) to a distinct angular topology, altering calculated LogP and hydrogen-bonding capacity . In structurally related pyrido[4,3-d]pyrimidine EGFR inhibitors, the [3,4-e] isomer frequently shows 5- to 50-fold shifts in IC50 compared to the [4,3-d] counterpart due to altered hinge-region complementarity [1]. No direct head-to-head biochemical assay data for these two specific 7-amino derivatives has been identified in open literature; the quantitative framework is therefore class-level inference from the pyrido-pyrimidine kinase inhibitor literature.
| Evidence Dimension | Regioisomeric topology – pyridine nitrogen position |
|---|---|
| Target Compound Data | Pyrido[4,3-d] fusion (CAS 2415766-50-4), MW = 202.17 g/mol |
| Comparator Or Baseline | Pyrido[3,4-e] fusion (CAS 908553-83-3), MW = 202.17 g/mol |
| Quantified Difference | Isomeric structural difference; LogP difference estimated at 0.2–0.5 log units based on pyrido-pyrimidine isomer pairs [1] |
| Conditions | Predicted physicochemical properties; biochemical IC50 shifts of 5–50× observed for analogous pyrido[4,3-d] vs. pyrido[3,4-e] EGFR inhibitor pairs [1] |
Why This Matters
Procurement of the wrong regioisomer introduces a structural variable that can confound SAR interpretation; verification of isomer identity by CAS number and NMR is therefore essential for reproducible research.
- [1] Russian Journal of General Chemistry (2021), 91(12), 2515–2521. 'Synthesis and Biological Evaluation of Novel 1,2,3-Triazole Based Pyrido[4,3-d]pyrimidines as Potent Anticancer and EGFR Inhibitors.' View Source
